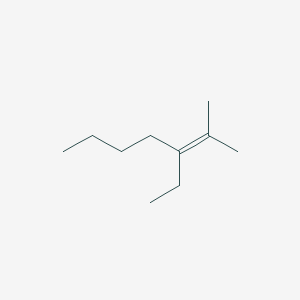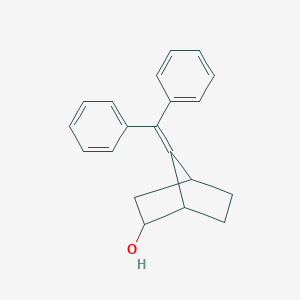
7-(Diphenylmethylene)bicyclo(2.2.1)heptan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Diphenylmethylene)bicyclo(2.2.1)heptan-2-ol, also known as norcaraneol, is a bicyclic alcohol compound with a molecular formula of C17H18O. It is a colorless liquid with a pleasant odor and is commonly used in the field of organic chemistry as a reagent for the synthesis of various organic compounds.2.1)heptan-2-ol.
Mecanismo De Acción
The mechanism of action of 7-(Diphenylmethylene)bicyclo(2.2.1)heptan-2-ol is not well understood. However, it is believed that the compound acts as a nucleophile in various chemical reactions. It has been shown to undergo various reactions, including Diels-Alder reactions, Michael additions, and aldol reactions.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 7-(Diphenylmethylene)bicyclo(2.2.1)heptan-2-ol are not well studied. However, the compound has been shown to exhibit low toxicity and is considered safe for use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 7-(Diphenylmethylene)bicyclo(2.2.1)heptan-2-ol in laboratory experiments is its high reactivity. The compound can undergo various chemical reactions, making it an ideal reagent for the synthesis of various organic compounds. Another advantage is its low toxicity, making it safe for use in laboratory experiments.
One of the limitations of using 7-(Diphenylmethylene)bicyclo(2.2.1)heptan-2-ol in laboratory experiments is its high cost. The compound is relatively expensive, making it difficult for researchers with limited budgets to use it in their experiments.
Direcciones Futuras
There are several future directions for the use of 7-(Diphenylmethylene)bicyclo(2.2.1)heptan-2-ol in scientific research. One of the primary areas of research is in the synthesis of chiral intermediates and natural products. The compound has been shown to be an effective reagent for the synthesis of various chiral intermediates, and further research in this area could lead to the development of new drugs and pharmaceuticals.
Another area of research is in the development of new chemical reactions using 7-(Diphenylmethylene)bicyclo(2.2.1)heptan-2-ol as a reagent. The compound has been shown to undergo various chemical reactions, and further research in this area could lead to the development of new synthetic methods for the preparation of organic compounds.
Conclusion:
In conclusion, 7-(Diphenylmethylene)bicyclo(2.2.1)heptan-2-ol is a valuable compound in the field of organic chemistry. Its high reactivity and low toxicity make it an ideal reagent for the synthesis of various organic compounds. The compound has been extensively used in scientific research for its various applications, including the synthesis of chiral intermediates and natural products, as well as in the field of pharmaceuticals. Further research in this area could lead to the development of new drugs and synthetic methods for the preparation of organic compounds.
Métodos De Síntesis
The synthesis of 7-(Diphenylmethylene)bicyclo(2.2.1)heptan-2-ol involves the reaction between norcarane and benzaldehyde in the presence of a catalyst. The reaction takes place under reflux conditions and produces the desired product in good yields. This synthesis method has been widely used in the preparation of various organic compounds, including chiral intermediates, natural products, and pharmaceuticals.
Aplicaciones Científicas De Investigación
7-(Diphenylmethylene)bicyclo(2.2.1)heptan-2-ol has been extensively used in scientific research for its various applications. One of the primary research areas is in the synthesis of chiral intermediates and natural products. The compound has been used as a reagent for the synthesis of various chiral intermediates, including amino acids, alcohols, and ketones.
Another significant application of 7-(Diphenylmethylene)bicyclo(2.2.1)heptan-2-ol is in the field of pharmaceuticals. The compound has been used as a starting material in the synthesis of various pharmaceuticals, including anti-tumor agents, anti-inflammatory drugs, and anti-viral agents.
Propiedades
Número CAS |
100783-34-4 |
|---|---|
Nombre del producto |
7-(Diphenylmethylene)bicyclo(2.2.1)heptan-2-ol |
Fórmula molecular |
C20H20O |
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
7-benzhydrylidenebicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C20H20O/c21-18-13-16-11-12-17(18)20(16)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16-18,21H,11-13H2 |
Clave InChI |
GVKPDAZZFVJVQF-UHFFFAOYSA-N |
SMILES |
C1CC2C(CC1C2=C(C3=CC=CC=C3)C4=CC=CC=C4)O |
SMILES canónico |
C1CC2C(CC1C2=C(C3=CC=CC=C3)C4=CC=CC=C4)O |
Sinónimos |
7-(diphenylmethylene)bicyclo(2.2.1)heptan-2-ol DBHO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




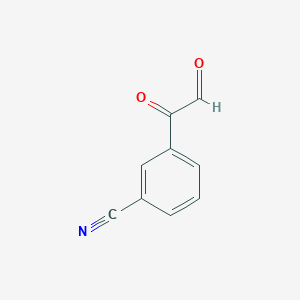
![methyl 2-[(1R,3aS,4S,7aS)-4-[2-(5-hydroxy-2-methylphenyl)ethyl]-7a-methyl-5-oxo-2,3,3a,4,6,7-hexahydro-1H-inden-1-yl]propanoate](/img/structure/B11536.png)
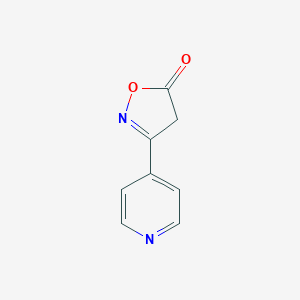
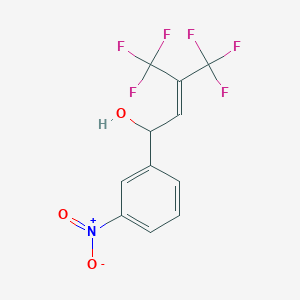
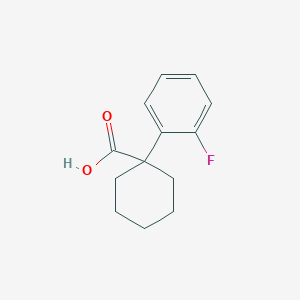
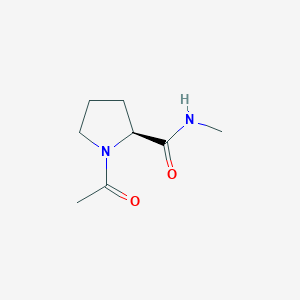
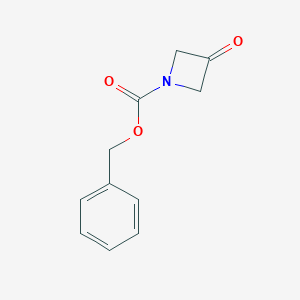
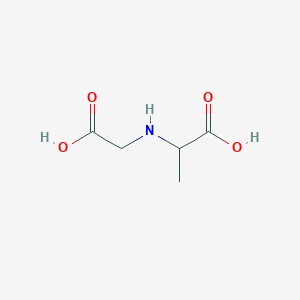
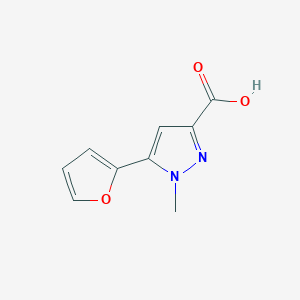
![(5E)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11550.png)
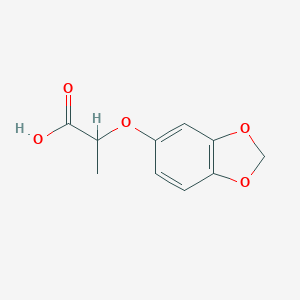
![2H-Pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B11556.png)
